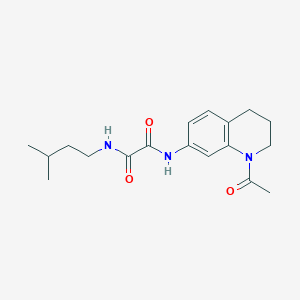
N1-(1-アセチル-1,2,3,4-テトラヒドロキノリン-7-イル)-N2-イソペンチルオキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is a complex organic compound that belongs to the class of quinoline derivatives
科学的研究の応用
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydroquinoline with isopentyloxalamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethylene glycol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
作用機序
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 1-acetyl-1,2,3,4-tetrahydroquinoline
- N2-isopentyloxalamide
- 4-hydroxy-2-quinolones
Uniqueness
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the quinoline moiety with the isopentyloxalamide group makes it a valuable compound for various applications in research and industry.
生物活性
N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for various biological activities. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide |
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 365.4 g/mol |
| CAS Number | 898466-33-6 |
Anticancer Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways such as the PI3K/AKT pathway. This pathway is crucial for cell survival and proliferation, suggesting that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide may also possess similar anticancer effects.
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various studies. For example, certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
The mechanism of action of N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide likely involves interaction with specific molecular targets within biological systems:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation: It could modulate receptor activity that regulates cell survival and apoptosis.
These interactions can lead to altered cellular responses and potentially therapeutic effects in various diseases.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of similar compounds highlighted their potential in treating autoimmune diseases by modulating immune responses through RORγt inhibition. Although this study did not directly test N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide, it underscores the relevance of its structural class in developing therapeutics for complex diseases .
Another investigation into the neuroprotective capabilities of related compounds found that certain derivatives could significantly reduce neuronal cell death in vitro. This reinforces the hypothesis that N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide may also confer neuroprotective benefits .
Summary of Biological Activities
特性
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)8-9-19-17(23)18(24)20-15-7-6-14-5-4-10-21(13(3)22)16(14)11-15/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDDEQCVHQZIAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














